![molecular formula C7H11IO3S B15298871 1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic scaffold that offers rigidity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new building blocks via photochemistry . The reaction conditions often require the use of a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .
Industrial Production Methods
the modular approach used in laboratory settings could potentially be scaled up with the right equipment and optimization of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including substitution reactions. The presence of the iodomethyl group makes it a good candidate for nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, using an amine as the nucleophile would result in the formation of an amine-substituted bicyclo[2.1.1]hexane derivative .
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane exerts its effects is not well-documented. its structure suggests that it could interact with molecular targets through its iodomethyl and methanesulfonyl groups. These interactions could involve nucleophilic substitution reactions, where the iodomethyl group is replaced by a nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Bicyclo[3.1.1]heptane: Another saturated bicyclic scaffold with applications in drug development.
Cubane: A highly strained bicyclic structure used in materials science.
Uniqueness
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific substitution pattern and the presence of both iodomethyl and methanesulfonyl groups.
Eigenschaften
Molekularformel |
C7H11IO3S |
|---|---|
Molekulargewicht |
302.13 g/mol |
IUPAC-Name |
1-(iodomethyl)-4-methylsulfonyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H11IO3S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
HZKRYEUZMJFUKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C12CC(C1)(OC2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)

![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
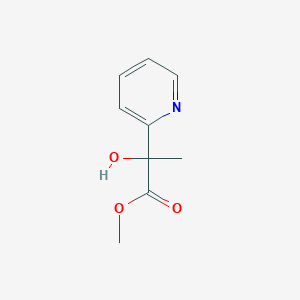


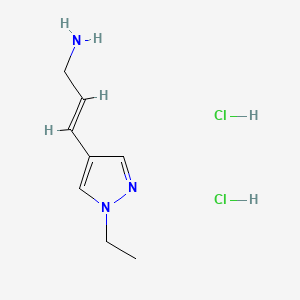
![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
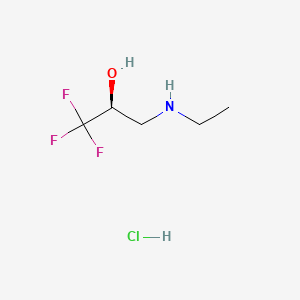

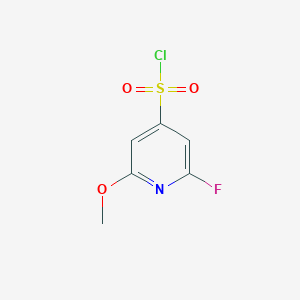
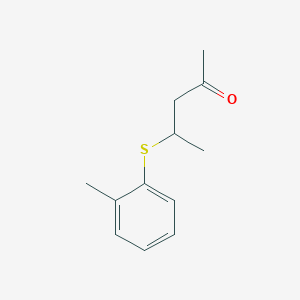
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
